8-Bromoinosine

Catalog No.
S823383
CAS No.
55627-73-1
M.F
C10H11BrN4O5
M. Wt
347.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromoinosine

CAS Number

55627-73-1

Product Name

8-Bromoinosine

IUPAC Name

8-bromo-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Molecular Formula

C10H11BrN4O5

Molecular Weight

347.12 g/mol

InChI

InChI=1S/C10H11BrN4O5/c11-10-14-4-7(12-2-13-8(4)19)15(10)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,12,13,19)

InChI Key

XCAXTILLADBPII-UHFFFAOYSA-N

SMILES

C1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)CO)O)O)Br

Canonical SMILES

C1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)CO)O)O)Br

Structure and Properties

-Bromoinosine (8-Br-inosine) is a modified nucleoside where a bromine atom is attached to the 8th position of the adenine ring structure of inosine. Inosine itself is a naturally occurring purine nucleoside found in RNA. Little information is available on the specific properties of 8-Bromoinosine, although it likely shares some similarities with inosine, such as the ability to participate in hydrogen bonding.

Potential Applications

Research into 8-Bromoinosine is limited, but there are a few potential areas of scientific exploration:

  • Adenosine Receptor Ligand Development: Studies suggest that modifications at the 8th position of the adenine ring can influence interaction with adenosine receptors. A study investigating 8-Bromo-9-alkyl adenine derivatives found that the presence of bromine at the 8th position increased affinity for A2A and A2B adenosine receptor subtypes, suggesting 8-Bromoinosine could be a starting point for developing new receptor ligands [].
  • Nucleoside Analog Research: 8-Bromoinosine can be used as a tool in research on nucleoside metabolism and function. Modified nucleosides can be incorporated into nucleic acids and studied to understand their impact on cellular processes [].

8-Bromoinosine is a halogenated derivative of inosine, characterized by the presence of a bromine atom at the 8-position of the purine ring. Its chemical formula is C₁₀H₁₃BrN₄O₅, and it is recognized as a purine nucleoside that plays a significant role in various biochemical processes. The compound is notable for its structural similarity to other nucleosides, which allows it to participate in similar biological functions while also exhibiting unique properties due to the presence of the bromine substituent.

The primary mechanism of action for 8-Bromoinosine is still under investigation. However, researchers believe its structural similarity to inosine allows it to integrate into RNA molecules during cell replication []. This can potentially alter RNA function or stability, depending on the specific context.

Studies suggest 8-Bromoinosine might be useful for:

  • Investigating RNA modifications and their impact on cellular processes [].
  • Probing the role of specific RNA structures in gene regulation.
, particularly under radiolytic conditions. These reactions often involve interactions with hydrated electrons, leading to the formation of various products through radical mechanisms. Studies have shown that 8-bromoinosine can undergo substitution reactions, where the bromine atom can be replaced or modified under specific conditions, such as exposure to light or in the presence of nucleophiles .

The biological activity of 8-bromoinosine has been explored in various contexts, particularly its potential effects on nucleic acid metabolism and its role as a substrate in enzymatic reactions. It has been shown to exhibit antiviral properties and may influence cellular signaling pathways. The compound's ability to mimic natural nucleosides allows it to interfere with normal biological processes, making it a subject of interest in pharmacological research .

8-Bromoinosine has several applications in scientific research and potential therapeutic contexts:

  • Research Tool: It serves as a valuable tool for studying nucleic acid interactions and enzymatic processes.
  • Antiviral Agent: The compound's structural similarity to natural nucleosides makes it a candidate for antiviral drug development.
  • Biochemical Studies: It is used in studies examining the effects of halogenation on nucleoside function and stability .

Interaction studies involving 8-bromoinosine have focused on its reactivity with various biological molecules, including proteins and nucleic acids. These studies often utilize techniques such as radiolysis and photochemistry to elucidate how 8-bromoinosine interacts with cellular components. The results indicate that 8-bromoinosine can form adducts with DNA and RNA, potentially affecting their stability and function .

Several compounds share structural similarities with 8-bromoinosine, including:

  • Inosine: The parent compound without halogenation; serves as a natural nucleoside.
  • 8-Bromoadenosine: Another halogenated nucleoside that exhibits different biological activities due to its adenine base.
  • 8-Bromoguanosine: Similar in structure but contains guanine; used in studies related to guanine metabolism.
CompoundStructural FeaturesUnique Properties
InosineNo halogen substitutionNatural nucleoside involved in metabolism
8-BromoadenosineBrominated at the 8-positionExhibits different antiviral properties
8-BromoguanosineBrominated at the 8-positionInfluences guanine-related pathways

The uniqueness of 8-bromoinosine lies in its specific bromination pattern, which affects its reactivity and biological interactions compared to these similar compounds. Its distinct properties make it an important subject for further investigation in both biochemistry and medicinal chemistry .

Purity

97%min ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

345.99128 g/mol

Monoisotopic Mass

345.99128 g/mol

Heavy Atom Count

20

Dates

Modify: 2023-08-15

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